molecular formula C8H15N3 B048747 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine CAS No. 118430-73-2

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B048747
M. Wt: 153.22 g/mol
InChI Key: XSCDSAMVQLKDNI-UHFFFAOYSA-N
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Patent
US06645258B2

Procedure details

To a solution of 12.5 g (0.1 mol) of 4,4-dimethyl-3-oxopentanenitrile in 50 cm3 of n-propanol were added, at room temperature, 4.6 g (0.1 mol) of methylhydrazine. The reaction medium was maintained at reflux for 1 hour and then cooled to room temperature. The white solid obtained was filtered off on a sinter funnel and then washed with isopropyl ether. After drying under vacuum at 40° C., 10 g of the expected product were obtained in the form of a beige solid, the melting point of which was 157° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[CH3:10][NH:11][NH2:12]>C(O)CC>[NH2:6][C:5]1[N:11]([CH3:10])[N:12]=[C:3]([C:2]([CH3:9])([CH3:8])[CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
methylhydrazine
Quantity
4.6 g
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The white solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered off on a sinter funnel
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.